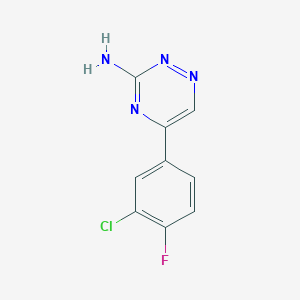

5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine

Description

Properties

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN4/c10-6-3-5(1-2-7(6)11)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARLIIWOEPGMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=NC(=N2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 1,2,4-Triazine Derivatives

The synthesis of 3-amino-1,2,4-triazines, including 5-aryl substituted analogues, generally follows condensation reactions involving aminoguanidines or hydrazides with diketones or phenylglyoxal derivatives under acidic or reflux conditions.

Aminoguanidine Condensation with Phenylglyoxal Hydrates : Aminoguanidines react with phenylglyoxal hydrate derivatives in glacial acetic acid under reflux (24–45 hours) to form the 1,2,4-triazine ring system bearing aryl substitutions at the 5-position and an amino group at the 3-position. This method was used to prepare various N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, confirming the formation of the triazine ring by disappearance of aminoguanidine NH signals and appearance of characteristic triazine proton signals in NMR spectra.

Hydrazide and 1,2-Diketone Cyclization : Hydrazides, prepared by refluxing esters with hydrazine in ethanol, are reacted with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid to yield 3,5,6-trisubstituted 1,2,4-triazines. This approach allows for regioselective synthesis and structural diversification of triazine derivatives.

Specific Preparation of 5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine

While direct literature on the exact compound is limited, the following preparation route can be inferred from related fluorinated and chlorinated 1,2,4-triazine derivatives:

Step 1: Synthesis of Aminoguanidine Intermediate

Aminoguanidine or its derivatives are prepared or sourced commercially. This intermediate contains the amino group necessary for triazine ring formation.

Step 2: Preparation of 3-Chloro-4-fluorophenylglyoxal Hydrate

The key aryl substituent, 3-chloro-4-fluorophenyl, is introduced via the corresponding phenylglyoxal hydrate derivative bearing these substituents on the aromatic ring.

Step 3: Condensation Reaction

The aminoguanidine is reacted with 3-chloro-4-fluorophenylglyoxal hydrate in glacial acetic acid under reflux for 24–45 hours. This condensation forms the 1,2,4-triazine ring with the amino group at position 3 and the 3-chloro-4-fluorophenyl group at position 5.

Step 4: Purification and Characterization

The product is purified by standard methods such as recrystallization or chromatography. Characterization is performed by IR, ^1H-NMR, ^13C-NMR, and possibly X-ray crystallography to confirm structure. The disappearance of aminoguanidine NH signals and appearance of triazine ring protons (around 9 ppm in ^1H-NMR) confirm successful synthesis.

Alternative Synthetic Routes and Functionalization

Hydrazide Route via 1,2-Diketones

Hydrazides can be reacted with 1,2-diketones bearing the 3-chloro-4-fluorophenyl group to form the triazine ring. This method allows for the introduction of substituents at multiple positions, including the 5-position aryl group, by selecting appropriate diketones.

Cyclization with Aminoguanidine and Fluorinated Benzil Derivatives

Refluxing aminoguanidine bicarbonate with fluorinated benzil derivatives (such as 4,4'-difluorobenzil) in solvents like n-butanol can yield 3-amino-5,6-diaryl-1,2,4-triazines. By analogy, 3-chloro-4-fluorophenyl substituted benzil could be used to prepare the target compound.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Glacial acetic acid, ethanol, n-butanol | Acetic acid commonly used for condensation |

| Temperature | Reflux (typically 80–120 °C) | Ensures completion of cyclization |

| Reaction Time | 24–45 hours | Longer times favor complete ring closure |

| Reagents | Aminoguanidine, phenylglyoxal hydrate derivatives | Substituted phenylglyoxal hydrates introduce aryl group |

| Purification | Recrystallization, flash chromatography, preparative HPLC or SFC | For regioisomer separation and purity |

| Characterization Techniques | IR, ^1H-NMR, ^13C-NMR, Mass spectrometry, X-ray | Confirms structure and substitution pattern |

Research Findings and Analytical Data

-

The successful formation of the 1,2,4-triazine ring is indicated by the absence of aminoguanidine NH signals (4–6 ppm) and the presence of a singlet around 9 ppm corresponding to the H-6 proton of the triazine ring.

-

Representative compounds structurally related to this compound have been confirmed by X-ray crystallography, validating the proposed synthetic route and substitution pattern.

Biological Activity Correlation

Fluorine and chlorine substitutions on the phenyl ring enhance biological activity, including cytotoxicity against cancer cell lines, suggesting the importance of precise substitution in synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted triazine derivatives with various functional groups.

Oxidation: Triazine N-oxides or other oxidized forms.

Reduction: Reduced triazine derivatives with altered ring saturation.

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Structural Attributes

- Molecular Formula : C₉H₆ClFN₄

- SMILES : Nc1nncc(n1)c1ccc(c(c1)Cl)F

- Key Features : The 3-chloro-4-fluorophenyl group introduces steric bulk and electronic effects that optimize interactions with catalytic pockets in enzymes like tyrosinase .

To contextualize the biological and chemical properties of 5-(3-chloro-4-fluorophenyl)-1,2,4-triazin-3-amine, we compare it to structurally analogous triazine derivatives.

Halogen-Substituted Phenyl Analogs

Key Trends :

- Halogen Position : Meta-substitution (e.g., 3-Cl) enhances target engagement in sterically constrained enzyme pockets (e.g., AbTYR) .

- Dual Halogenation : The 3-Cl/4-F combination balances electronic effects (Cl’s strong electron withdrawal) and fluorine’s capacity for weak hydrogen bonding, improving affinity .

Heterocyclic Core Variants

Key Trends :

- Core Rigidity : The 1,2,4-triazin-3-amine core offers planar rigidity, favoring enzyme active-site binding over flexible scaffolds like triazoles .

- Hybrid Structures: Incorporation of pyridine (e.g., AZD4365) shifts activity toward adenosine receptors, highlighting scaffold-dependent target selectivity .

Physicochemical and Pharmacokinetic Comparison

| Property | 5-(3-Cl-4-F-phenyl) | 5-(4-F-phenyl) | 5-(4-Cl-phenyl) | AZD4365 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 224.62 | 190.17 | 206.63 | 315.74 |

| LogP (Predicted) | 2.8 | 2.1 | 3.2 | 3.5 |

| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |

| Rotatable Bonds | 2 | 2 | 2 | 3 |

| Bioavailability Score | 0.55 | 0.60 | 0.50 | 0.45 |

Key Trends :

Biological Activity

Overview of the Compound

5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine is a triazine derivative characterized by a triazine ring substituted with a 3-chloro-4-fluorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The presence of halogen atoms in its structure significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways:

- Target Enzymes : Similar compounds have been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling and proliferation. It is hypothesized that this compound may also inhibit tyrosinase, impacting melanin production and cellular metabolism.

- Cellular Effects : The compound has demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism involves interference with critical cellular processes essential for cancer cell survival .

Biological Activity

Research findings indicate that this compound exhibits significant biological activities:

Anticancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| HCT-116 | <100 | Cytotoxic effects observed |

| HeLa | <100 | Induces apoptosis |

| MCF-7 | <100 | Impacts hormone receptor pathways |

These IC50 values suggest that the compound is effective at relatively low concentrations, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial potential:

| Microorganism | Activity | Notes |

|---|---|---|

| Staphylococcus aureus | Moderate | Effective against clinical strains |

| Escherichia coli | Limited | Further studies needed |

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies : A study demonstrated that this compound exhibited cytotoxicity towards human cancer cell lines with IC50 values consistently below 100 µM. The study highlighted the importance of structural modifications in enhancing biological activity.

- Mechanistic Insights : Research indicated that the compound may induce apoptosis through the activation of stress markers and inhibition of key survival pathways within malignant cells. This was evidenced by increased expression of pro-apoptotic factors following treatment .

Q & A

Q. What are the recommended synthetic routes for 5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of triazine derivatives typically involves cyclocondensation of thiourea or amidrazones with nitriles or carbonyl compounds. For example, a similar compound, 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine, was synthesized via thioetherification followed by cyclization under reflux conditions . To optimize yield:

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Monitor reaction progress via TLC or HPLC to identify intermediates.

- Adjust temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of aryl halide to triazole precursor) to minimize side products.

Reference: Reaction protocols from and .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be applied to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm substituent positions. For example, the chloro-fluorophenyl group will show distinct aromatic splitting patterns (e.g., doublets for ortho-fluorine coupling) .

- IR : Identify NH stretching (~3300 cm) and triazine ring vibrations (~1500 cm).

- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths and angles. Studies on analogous triazole compounds (e.g., 3-Methylsulfanyl-5-phenyl-4H-1,2,4-triazol-4-amine) used Mo-Kα radiation and SHELX software for refinement .

Reference: Structural data from , and 10.

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how can they be experimentally determined?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, water, ethanol) at 25°C, followed by UV-Vis quantification .

- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (pH 1–13) and monitor via HPLC. For example, fluorophenyl-substituted triazines show enhanced stability in acidic media due to electron-withdrawing effects .

Reference: Property analysis from and .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For instance, variations in IC values may arise from differences in cell permeability assays .

- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., OECD guidelines) and include positive/negative controls.

- Statistical Tools : Apply ANOVA or Bayesian modeling to assess data variability .

Reference: Data validation strategies from and .

Q. What computational approaches are suitable for predicting the reactivity or protein-binding interactions of this triazine derivative?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Docking : Employ AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors). For example, fluorophenyl groups enhance hydrophobic binding in ATP pockets .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .

Reference: Computational frameworks from and .

Q. How should researchers design experiments to study the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) and analyze photoproducts via LC-MS .

- Biotic Degradation : Use soil microcosms with -labeled compound to track mineralization rates .

- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC for fish) using EPI Suite or TEST software .

Reference: Experimental design from .

Q. What strategies can improve regioselective functionalization of the triazine ring in this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive NH sites with Boc or Fmoc groups during substitution reactions .

- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at specific positions .

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions under controlled microwave irradiation .

Reference: Synthetic strategies from and .

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (e.g., solvent purity, stirring rate) and instrument calibration data .

- Data Repositories : Deposit raw spectral data (NMR, MS) in public databases like PubChem or Zenodo .

- Error Analysis : Report standard deviations for triplicate measurements and include confidence intervals in bioactivity studies .

Reference: Reporting standards from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.